molecular formula C28H23N3O2S B2756832 N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide CAS No. 922562-44-5

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2756832
CAS No.: 922562-44-5
M. Wt: 465.57
InChI Key: SRLMBETUNCMMFC-UHFFFAOYSA-N
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Description

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Mechanism of Action

Target of Action

It is known that benzothiazole derivatives have been studied for their anti-tubercular properties . They have shown inhibitory potency against M. tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . The interaction often involves binding to the active site of the target, thereby preventing its normal function.

Biochemical Pathways

While the specific biochemical pathways affected by this compound are not explicitly stated in the available literature, benzothiazole derivatives are known to impact various biochemical pathways. For instance, they have been found to exhibit anti-tubercular activity, suggesting they may affect the biochemical pathways involved in the survival and replication of M. tuberculosis .

Pharmacokinetics

Thiazole compounds are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

tuberculosis, suggesting they may lead to the death of these bacteria .

Action Environment

Factors such as ph, temperature, and presence of other compounds can potentially influence the action of benzothiazole derivatives .

Preparation Methods

The synthesis of N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide can be achieved through various synthetic pathways. Common methods include:

Chemical Reactions Analysis

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O2S/c1-19-15-24-26(16-20(19)2)34-28(30-24)31(18-21-9-8-14-29-17-21)27(32)23-12-6-7-13-25(23)33-22-10-4-3-5-11-22/h3-17H,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRLMBETUNCMMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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